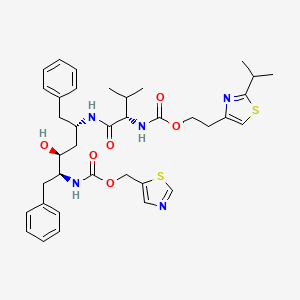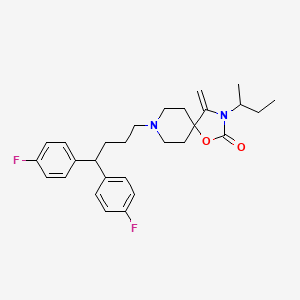
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of fluorinated phenyl groups, a butyl chain, and a spirocyclic diazaspirodecane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diaza compound and an appropriate alkylating agent.
Introduction of the fluorinated phenyl groups: This step involves the use of fluorinated benzene derivatives and a coupling reaction to attach the phenyl groups to the butyl chain.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
化学反応の分析
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorinated phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique structural properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and spirocyclic core are believed to play a key role in its activity, potentially interacting with enzymes or receptors to modulate their function. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
Compared to similar compounds, 8-(4,4-Bis(4-fluorophenyl)butyl)-3-butyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one stands out due to its unique combination of fluorinated phenyl groups and spirocyclic structure
特性
CAS番号 |
134069-89-9 |
|---|---|
分子式 |
C28H34F2N2O2 |
分子量 |
468.6 g/mol |
IUPAC名 |
8-[4,4-bis(4-fluorophenyl)butyl]-3-butan-2-yl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C28H34F2N2O2/c1-4-20(2)32-21(3)28(34-27(32)33)15-18-31(19-16-28)17-5-6-26(22-7-11-24(29)12-8-22)23-9-13-25(30)14-10-23/h7-14,20,26H,3-6,15-19H2,1-2H3 |
InChIキー |
KJZRYOFACLTRBF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


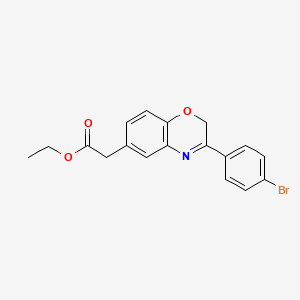

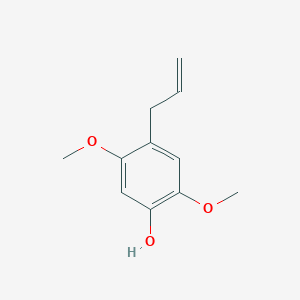
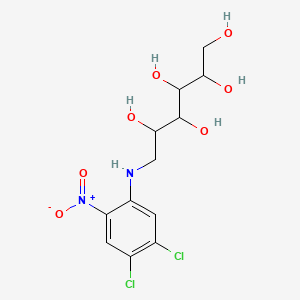
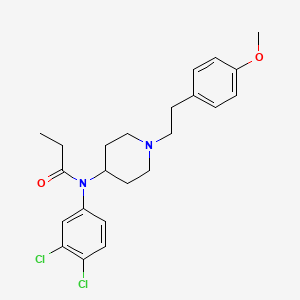

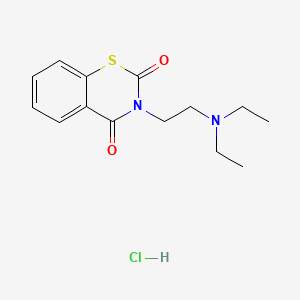


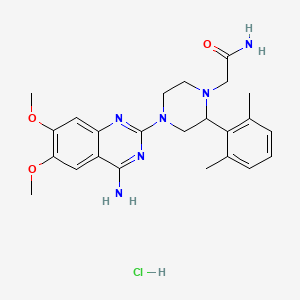


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
